Cefcapene pivoxil
Overview
Description
Cefcapene pivoxil is the pivaloyl oxygen methyl ester of cefcapene . It is a semi-synthetic third-generation cephalosporin with strong antibacterial activity against gram-positive bacteria such as Staphylococcus aureus, streptococcus, and gram-negative bacteria .
Synthesis Analysis
Cefcapene pivoxil was prepared by reacting three centers of 7β-amino-3-(hydroxymethyl)cephalosporinic acid (7-HACA), derived from 7β-aminocephalosporanic acid . A practical synthesis of Cefcapene pivoxil was also reported by Jian-An Jianga, Jiao-Jiao Zhaia, Xin-Hong Yua, Xin Tengb, Ya-Fei Jia .
Molecular Structure Analysis
The molecular formula of Cefcapene pivoxil is C23H29N5O8S2 . The average molecular weight is 567.635 Da and the monoisotopic mass is 567.145752 Da . The InChI string and the canonical SMILES string are available for further structural analysis .
Chemical Reactions Analysis
Cefcapene pivoxil, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation . The method was validated with regard to linearity, accuracy, precision, selectivity, and robustness .
Physical And Chemical Properties Analysis
Cefcapene pivoxil is very slightly soluble in water . It was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation .
Scientific Research Applications
Treatment of Bacterial Infections : It is effective in treating lower respiratory tract infections, showing high bacteria eradication capability and mild adverse effects (Zhong, 2008).
Pharmacokinetics and Efficacy : Cefcapene pivoxil has a faster transport rate through the silkworm larva midgut membrane and a significantly lower effective dose compared to CFPN-Na (Hamamoto et al., 2005).
Synthesis and Manufacturing : Research has focused on the practical synthesis of Cefcapene pivoxil, highlighting its role in pharmaceutical manufacturing (Jiang et al., 2012).
Comparative Efficacy : Studies have compared Cefcapene pivoxil to other antibiotics, like cefteram pivoxil, in treating chronic respiratory tract infections, showing similar efficacy and tolerability (Saito et al., 2004).
Risk of Hypoglycemia in Elderly : There is a risk of hypoglycemia in elderly patients, particularly those at risk of carnitine deficiency (Hanai, Iwata & Terasawa, 2019).
Penetration and Effectiveness : Cefcapene pivoxil has poor aqueous humor penetration, making it less effective in preventing endophthalmitis after cataract surgery (Okamoto et al., 2020).
Use in Dentistry : Cefcapene pivoxil is frequently used in dentistry, although new guidelines recommend amoxicillin (Yamagami et al., 2022).
Antibacterial Mechanism : It works by inhibiting the synthesis of bacterial cell walls (Yamazato, Nakai & Katoh, 2013).
Residual Solvent Analysis : Methods have been developed for analyzing organic solvents in bulk pharmaceuticals containing Cefcapene pivoxil (Rui-pin, 2014).
Prophylactic Use in Pregnancy : It is a first-choice drug for prophylaxis of infections in cases of premature rupture of membranes after the 36th week of pregnancy (Narimatsu & Tamura, 2001).
Pharmacokinetic Studies : Studies have evaluated its pharmacokinetic characteristics in different populations, including gastrectomized patients, and its absorption in patients with infections and soft stool or diarrhea (Fujimoto, 2001); (Tanimura et al., 2003).
Assay Development : A stability-indicating LC assay method was developed for the quantitative determination of Cefcapene pivoxil in the presence of degradation products (Zalewski et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPAABNYMHNFJG-QDVBXLKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049134 | |
Record name | Cefcapene pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefcapene pivoxil | |
CAS RN |
105889-45-0 | |
Record name | Cefcapene pivoxil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefcapene pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCAPENE PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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